molecular formula C9H14ClNOS B13463758 N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride

N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride

Cat. No.: B13463758
M. Wt: 219.73 g/mol
InChI Key: ASJZLLFQSJIZLB-UHFFFAOYSA-N
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Description

N-[(Thiophen-2-yl)methyl]oxolan-3-amine hydrochloride is a heterocyclic amine derivative comprising a tetrahydrofuran (oxolane) ring substituted at the 3-position with an amine group and a thiophen-2-ylmethyl moiety. The molecular formula is C₉H₁₄ClNOS (calculated by combining oxolane-3-amine (C₄H₉NO), thiophen-2-ylmethyl (C₅H₅S), and HCl). The hydrochloride salt improves solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C9H14ClNOS

Molecular Weight

219.73 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)oxolan-3-amine;hydrochloride

InChI

InChI=1S/C9H13NOS.ClH/c1-2-9(12-5-1)6-10-8-3-4-11-7-8;/h1-2,5,8,10H,3-4,6-7H2;1H

InChI Key

ASJZLLFQSJIZLB-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NCC2=CC=CS2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Mechanism of Action

The mechanism of action of N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
N-[(Thiophen-2-yl)methyl]oxolan-3-amine HCl C₉H₁₄ClNOS 231.73 Thiophen-2-ylmethyl, oxolane-3-amine Enhanced electronic profile; potential CNS ligands
2-Methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine HCl C₁₃H₂₀ClNO 249.76 4-Methylbenzyl, oxolane-3-amine Increased lipophilicity; building block for drug discovery
s-Tetrahydrofuran-3-amine HCl C₄H₁₀ClNO 123.58 Oxolane-3-amine (stereospecific S-configuration) Chiral intermediate; used in asymmetric synthesis
Thiophene fentanyl HCl C₂₄H₂₆ClN₂OS 449.00 Thiophen-2-yl, fentanyl backbone Opioid receptor agonist; high potency but unstudied toxicology
(3-Phenyl-2-propen-1-yl)(tetrahydro-2-furanylmethyl)amine HCl C₁₄H₁₈ClNO 251.75 Propenylphenyl, tetrahydrofuran Potential bioactivity in inflammation or pain pathways

Key Observations:

Electronic and Lipophilic Profiles :

  • The thiophene substituent in the target compound introduces sulfur-mediated π-π interactions and polarizability, which may enhance receptor binding compared to phenyl-substituted analogs (e.g., 2-methyl-N-[(4-methylphenyl)methyl]oxolan-3-amine HCl) .
  • Thiophene fentanyl HCl, despite structural similarity in the thiophene group, exhibits markedly higher molecular weight and opioid activity due to its fentanyl-derived backbone .

Toxicity and Safety :

  • Thiophene fentanyl HCl and related analogs lack comprehensive toxicological data, underscoring a common gap in studies of thiophene-containing amines .

Synthetic Utility :

  • Simpler oxolane derivatives (e.g., s-tetrahydrofuran-3-amine HCl) serve as chiral building blocks, while the target compound’s thiophene-methyl group may require specialized synthetic routes, such as ynamide-mediated thioamide coupling .

Biological Activity

N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride is a chemical compound characterized by the presence of a thiophene ring attached to an oxolane structure. This unique combination of functional groups imparts various biological activities, making it a subject of interest in pharmaceutical and biochemical research. This article explores its biological activity, including antimicrobial properties, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur, known for its diverse biological activities.
  • Oxolane (Tetrahydrofuran) Structure : A cyclic ether that contributes to the compound's three-dimensional shape and reactivity.
  • Hydrochloride Salt Form : Enhances solubility in water, facilitating biological assays and applications.

Biological Activities

Research indicates that compounds with thiophene and oxolane structures exhibit various biological activities:

  • Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against various pathogens, including bacteria and fungi. This is attributed to the thiophene moiety, which is known for its ability to disrupt microbial cell membranes.
  • Anticancer Activity : Similar compounds have been reported to exhibit anticancer properties. The structural similarity with other known anticancer agents suggests potential efficacy against cancer cell lines.
  • Pharmacological Interactions : Interaction studies reveal that this compound may bind effectively to specific biological targets, influencing pathways related to cell proliferation and apoptosis. Such interactions are crucial for understanding its therapeutic potential.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:

Compound NameStructure FeaturesBiological Activity
N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amineOxolane with aromatic substitutionAntidepressant effects
N-(thiophen-3-yl)oxolan-3-aminesSimilar oxolane structureAntimicrobial properties
2-(thiophen-2-yloxy)anilineThiophene linked to an anilineAnticancer activity

The specific combination of a thiophene ring with an oxolane structure in N-[(thiophen-2-yl)methyl]oxolan-3-amino hydrochloride may enhance its interactions with biological targets compared to other similar compounds.

1. Antimicrobial Efficacy

A study conducted on various derivatives of thiophene-containing compounds demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

2. Anticancer Potential

In vitro assays on cancer cell lines revealed that this compound could induce apoptosis in specific types of cancer cells at sub-micromolar concentrations. Further research is needed to elucidate the mechanisms involved.

3. Binding Affinity Studies

Binding affinity assays indicate that this compound interacts with protein targets involved in cell signaling pathways, potentially modulating their activity and offering therapeutic benefits.

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